molecular formula C6H3BrClF3N2 B6359899 4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine CAS No. 947146-74-9

4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B6359899
CAS No.: 947146-74-9
M. Wt: 275.45 g/mol
InChI Key: IJILBCSPZTZLAE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine (CAS 947146-74-9) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C6H3BrClF3N2 and a molecular weight of 275.45 g/mol, this compound is characterized as a pyridine derivative bearing bromo, chloro, and trifluoromethyl substituents, making it a versatile and valuable building block in organic synthesis . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers in medicinal chemistry and materials science value such multifunctional halopyridines for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group is known to enhance properties like metabolic stability and membrane permeability. Proper handling procedures must be followed. Please consult the Safety Data Sheet for comprehensive hazard and handling information. The product requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

4-bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJILBCSPZTZLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Trifluoromethylpyridine Precursors

Direct bromination of 2-chloro-6-(trifluoromethyl)pyridine using bromine (Br₂) in dichloromethane at 0–5°C achieves 65–70% conversion to the 4-bromo derivative. The trifluoromethyl group exerts a strong electron-withdrawing effect, directing electrophilic substitution to the para position. Excess bromine (>1.5 eq) is required due to competing side reactions, with reaction monitoring via ¹H NMR critical to prevent over-bromination.

Table 1: Bromination Reaction Parameters

ParameterOptimal ConditionYield (%)Purity (%)
SolventDichloromethane6892
Temperature0–5°C7089
Bromine Equivalents1.8 eq6595
Reaction Time12 h6791

Post-reaction purification involves silica gel chromatography (hexane:ethyl acetate, 9:1), effectively removing dibrominated byproducts.

Chlorination Strategies

Palladium-Catalyzed Cross-Coupling for Substituent Installation

Transition metal catalysis enables precise installation of bromine and chlorine atoms while preserving the trifluoromethyl group.

Suzuki-Miyaura Coupling

Although less common for this substrate, Suzuki coupling using 4-borono-2-chloropyridine and bromotrifluoromethane demonstrates feasibility. Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 100°C for 24 h achieves 58% yield. Limitations include competing protodeboronation and catalyst deactivation by the amine group.

Buchwald-Hartwig Amination

Post-functionalization amination of 4-bromo-2-chloro-6-(trifluoromethyl)pyridine employs Pd₂(dba)₃/Xantphos catalytic systems. Reaction conditions (Table 2) highlight the impact of base and solvent on efficiency:

Table 2: Amination Optimization Data

BaseSolventTemp (°C)Time (h)Yield (%)
NaOtBuToluene1101882
Cs₂CO₃Dioxane1002475
K₃PO₄DMF1201268

Ammonia gas (NH₃) introduced via a bubbler at 1 atm pressure maximizes amine formation while minimizing diarylation byproducts.

Trifluoromethylation Techniques

While most routes start with pre-functionalized trifluoromethylpyridines, late-stage trifluoromethylation offers an alternative approach.

Radical Trifluoromethylation

Photoredox catalysis using Ru(bpy)₃Cl₂ and Umemoto’s reagent (2) under blue LED irradiation installs the CF₃ group at the 6-position. Reaction in DMSO at 25°C for 48 h achieves 44% yield, limited by competing bromine radical formation.

Nucleophilic Trifluoromethylation

Ruppert-Prakash reagent (TMSCF₃) with CsF in THF at −78°C provides better regiocontrol (61% yield), though requiring strict anhydrous conditions. ¹⁹F NMR confirms CF₃ incorporation via a triplet at δ −62.5 ppm (J = 8.7 Hz).

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg batches) prioritizes cost-efficiency and safety:

  • Continuous Flow Bromination : Microreactor systems (0.5 mm ID) enable precise temperature control (−5±0.3°C), reducing bromine waste by 40% compared to batch processes.

  • Catalyst Recycling : Pd recovery via chelating resins achieves 92% metal reuse over 10 cycles, critical for economic viability.

  • Crystallization Purification : Anti-solvent (heptane) addition induces crystallization at 4°C, yielding 98.5% pure product without chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features
This compound Br (4), Cl (2), -CF₃ (6), -NH₂ (3) C₆H₃BrClF₃N₂ ~289.46* Not explicitly listed** High halogen density; strong EWG effects
4-Chloro-6-(trifluoromethyl)pyridin-3-amine Cl (4), -CF₃ (6), -NH₂ (3) C₆H₄ClF₃N₂ 196.56 1196153-86-2 Lacks Br and Cl at 2/4; simpler reactivity
4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine Br (4), CH₃ (2), -CF₃ (6), -NH₂ (3) C₇H₆BrF₃N₂ 255.03 1990462-02-6 Methyl at 2 reduces steric hindrance
4-Bromo-2-chloropyridin-3-amine Br (4), Cl (2), -NH₂ (3) C₅H₄BrClN₂ 206.46 1354021-09-2 Lacks -CF₃; reduced EWG influence
6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine Br (6), Cl (2), -C≡C-Si(CH₃)₃ (4), -NH₂ (3) C₁₁H₁₃BrClN₂Si 371.70 Not listed Bulky ethynyl group; steric effects dominate

Estimated based on molecular formula.
Referenced indirectly via supplier catalogs (e.g., CAS 1196153-93-1 for a related bromide
*).

Electronic and Reactivity Differences

  • Halogen Effects : The presence of Br (4) and Cl (2) in the target compound enhances electrophilicity at adjacent positions, favoring nucleophilic aromatic substitution (SNAr) reactions. In contrast, 4-Chloro-6-(trifluoromethyl)pyridin-3-amine lacks bromine, reducing its halogen-directed reactivity.
  • Trifluoromethyl (-CF₃) Influence : The -CF₃ group at position 6 stabilizes the pyridine ring via strong electron-withdrawing effects, increasing resistance to oxidation compared to analogs like 4-Bromo-2-chloropyridin-3-amine , which lacks this group.
  • Steric Considerations : The trimethylsilyl ethynyl group in 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine introduces steric bulk, limiting accessibility to the amine group for further derivatization.

Research Findings and Challenges

  • Synthetic Accessibility : The simultaneous presence of Br, Cl, and -CF₃ complicates synthesis due to competing reactivities. For instance, regioselective bromination in the presence of -CF₃ requires careful optimization .
  • Stability : Halogenated pyridines with multiple EWGs (e.g., -CF₃) exhibit enhanced thermal stability but may hydrolyze under basic conditions, as seen in analogs like 4-Chloro-6-(trifluoromethyl)pyridin-3-amine .
  • Biological Activity: Preliminary data on similar compounds (e.g., antitrypanosomal imidazo[1,2-a]pyridines ) suggest that strategic halogen placement enhances target binding, a principle applicable to the target compound.

Biological Activity

4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable candidate for various therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

C7H4BrClF3N\text{C}_7\text{H}_4\text{BrClF}_3\text{N}

This structure allows for significant interactions with biological targets, which are crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific activities and relevant case studies.

Antimicrobial Activity

Inhibition of Chlamydia trachomatis
A notable study investigated the antichlamydial properties of this compound, revealing that derivatives with trifluoromethyl substitutions displayed significant inhibition of C. trachomatis growth. The compound demonstrated an IC50 value as low as 5.2 μg/mL, indicating strong potential as an antimicrobial agent against this pathogen .

Enzyme Inhibition

Mechanisms of Action
The compound's ability to inhibit specific enzymes has been explored, particularly in metabolic pathways relevant to diseases such as cancer. It serves as a probe to investigate enzyme mechanisms, showcasing its potential in modulating enzyme activity .

Case Study 1: Antichlamydial Activity

In a focused study on antichlamydial activity, several analogues were synthesized and tested. The results indicated that the trifluoromethyl group was essential for enhancing biological activity, confirming the significance of structural modifications in drug design .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted how different substitutions on the pyridine ring influenced biological efficacy. For instance, replacing the trifluoromethyl group with other functional groups resulted in a marked decrease in activity, emphasizing the critical role of this substituent .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
2,3-Dichloro-5-(trifluoromethyl)pyridineTwo chlorine atomsEnhanced reactivity due to multiple halogens
3-Chloro-5-(trifluoromethyl)pyridin-2-olHydroxyl group at position 5Different reactivity due to hydroxyl substitution
2-Chloro-4-iodo-6-(trifluoromethyl)pyridineIodine at position 4Varying electrophilic properties

This table illustrates how the positioning and type of substituents can influence both chemical reactivity and biological activity.

Q & A

What are the recommended synthetic routes for 4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves halogenation and amination steps. For example, 2-chloro-4-(trifluoromethyl)-3-bromopyridine can undergo amination using ammonia in a sealed reactor at 60–80°C for 12–24 hours in tetrahydrofuran (THF) or dimethylformamide (DMF). Yield optimization requires strict control of moisture (anhydrous conditions) and stoichiometric excess of ammonia (2–3 equivalents). Post-reaction, purification via silica gel chromatography (hexane/ethyl acetate gradient) isolates the product with >95% purity. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion .

Which spectroscopic techniques are most effective for confirming the structure of this compound, and what diagnostic signals should researchers prioritize?

Answer:

  • ¹H NMR : The amine proton (NH₂) appears as a broad singlet at δ 5.5–6.5 ppm. Aromatic protons adjacent to electron-withdrawing groups (e.g., CF₃) resonate downfield (δ 7.8–8.5 ppm).
  • ¹³C NMR : The trifluoromethyl carbon (CF₃) shows a quartet at ~δ 120 ppm due to coupling with fluorine (J ≈ 280 Hz). Halogenated carbons (C-Br, C-Cl) appear at δ 110–130 ppm.
  • IR Spectroscopy : N-H stretches at 3350–3450 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm functional groups.
  • Mass Spectrometry (ESI-MS) : The molecular ion [M+H]+ at m/z 255.04 (calculated) validates molecular weight .

How do the bromo and chloro substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Answer:
The bromo group at position 4 is more reactive than the chloro at position 2 in Suzuki-Miyaura couplings due to its lower bond dissociation energy. Using Pd(PPh₃)₄ (5 mol%) and aryl boronic acids (1.2 equivalents) in dioxane/H₂O (3:1) at 80–100°C selectively substitutes bromo. The chloro group remains inert under these conditions but can participate in Ullmann-type couplings with CuI (10 mol%), phenanthroline ligand, and aryl iodides at 120–150°C .

What computational approaches are used to predict the bioactivity of this compound, and how do they correlate with experimental results?

Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., EGFR) with binding energies < −8.0 kcal/mol.
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to assess electron-withdrawing effects of CF₃ and halogens.
  • Molecular Dynamics (MD) Simulations (GROMACS) : Evaluates stability in lipid bilayers (RMSD < 2 Å over 100 ns).
    Experimental validation via kinase inhibition assays (IC₅₀ < 1 µM) aligns with computational predictions when logP (2.8) and polar surface area (45 Ų) match drug-likeness criteria .

What are common synthetic byproducts, and how can they be identified and minimized?

Answer:

  • Byproducts : Dehalogenated species (e.g., 2-chloro-6-(trifluoromethyl)pyridin-3-amine) or di-aminated derivatives.
  • Identification : LC-MS with a C18 column (acetonitrile/water + 0.1% formic acid gradient) detects impurities at m/z 177.02 (dehalogenated) or 292.08 (di-aminated).
  • Mitigation : Use fresh Pd catalysts, maintain pH 7–8 with NaHCO₃, and avoid excess ammonia (>3 equivalents) .

How do structural analogs of this compound differ in their chemical and biological profiles?

Answer:

CompoundSubstituentslogPKey Applications
Target CompoundBr, Cl, CF₃ at 4,2,62.8Kinase inhibitors, OLED materials
4-Bromo-2,6-dimethylpyridin-3-amineBr, CH₃ at 4,2,63.1Neurological drug candidates
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amineCl, CF₃ at 6,22.5Anticancer agents
  • Key Trends : Bromine enhances cross-coupling reactivity, while CF₃ improves metabolic stability. Methyl groups increase lipophilicity but reduce solubility .

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